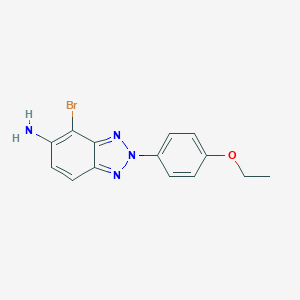![molecular formula C13H16N2O B243500 N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243500.png)
N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and play a crucial role in regulating various physiological processes, including pain, mood, appetite, and sleep.
作用機序
The mechanism of action of CP-47,497 involves the activation of CB1 and CB2 receptors, which are coupled to G-proteins and regulate the activity of various intracellular signaling pathways. This leads to the modulation of neurotransmitter release, ion channel function, and gene expression, among other effects. CP-47,497 has been shown to have a higher affinity for CB1 receptors than for CB2 receptors, which may explain its potent psychoactive effects.
Biochemical and Physiological Effects:
CP-47,497 has been shown to produce a wide range of biochemical and physiological effects in various animal models and cell lines. These include analgesia, hypothermia, catalepsy, locomotor suppression, and antinociception. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
実験室実験の利点と制限
CP-47,497 is a useful tool for studying the endocannabinoid system and the pharmacology of synthetic cannabinoids. Its high affinity for CB1 receptors and potent psychoactive effects make it a useful tool for studying the effects of cannabinoids on behavior and cognition. However, its potent effects and potential for abuse also make it a challenging compound to work with in the laboratory.
将来の方向性
Future research on CP-47,497 and related compounds could focus on developing more selective agonists and antagonists for CB1 and CB2 receptors, as well as studying the effects of these compounds on various physiological processes. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the brain and behavior, as well as the potential therapeutic applications of these compounds for various medical conditions.
合成法
CP-47,497 can be synthesized using a multistep process that involves the reaction of 4-cyanobenzyl chloride with 2,2-dimethylpropanoic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by chromatography.
科学的研究の応用
CP-47,497 has been extensively used in scientific research to study the pharmacology and physiology of the endocannabinoid system. It has been shown to bind with high affinity to both CB1 and CB2 receptors, which are the two main subtypes of cannabinoid receptors. This has led to the development of various analogs and derivatives of CP-47,497 that can be used to study the structure-activity relationship of synthetic cannabinoids.
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8H2,1-3H3,(H,15,16) |
InChIキー |
PBHKMNYSCUKBIJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)CC#N |
正規SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B243418.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B243426.png)
![2-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B243427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B243428.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243429.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243431.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B243433.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B243434.png)
![N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B243435.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243452.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B243456.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243457.png)